3-Hexenal
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Overview
Description
Hex-3-enal is a natural product found in Perilla frutescens, Plectranthus glabratus, and other organisms with data available.
Scientific Research Applications
Role in Aerosol Formation
3-Z-hexenal, a green leaf volatile, has been identified as a precursor for biogenic secondary organic aerosol formation. Research has demonstrated the formation of polar organosulfates (OSs) with molecular weights (MW) of 226 and 212 from 3-Z-hexenal, contributing significantly to the abundance in ambient fine aerosol in certain regions (Shalamzari et al., 2014).
Influence on Plant and Insect Communication
E-2-hexenal, part of the green leaf volatiles (GLVs) group, plays a crucial role in plant and insect communication. Studies on cucumber fruits revealed the presence of hexenal isomerases that convert Z-3- to E-2-hexenal, impacting the GLV profile in plants and potentially influencing plant-insect interactions (Spyropoulou et al., 2017).
Antimicrobial Properties in Food Preservation
Hexanal and E-2-hexenal have shown significant antimicrobial effects against pathogenic microorganisms like Escherichia coli and Listeria monocytogenes. This property highlights their potential use in enhancing the hygienic safety and extending the shelf life of minimally processed foods, such as fresh-sliced apples (Lanciotti et al., 2003).
Elicitation of Bioactive Compounds in Herbal Plants
In herbal plant cultures like Astragalus membranaceus var. mongholicus, the application of (E)-2-hexenal has been found to influence the production of bioactive metabolites. This research provides insights into the modulation of herbal plant biochemistry through external cues (Sun et al., 2022).
Role in Flavor and Aroma Development
Studies have identified the formation of 3-Z-hexenal from linolenic acid in chloroplasts of Thea sinensis leaves, highlighting its importance in the biosynthesis of leaf alcohol and contributing to the flavor and aroma of plants (Sekiya et al., 1976).
Impact on Tomato Fruit Aroma
Research on tomato fruits indicates that hexanal and cis-3-hexenal, major flavor volatiles, do not accumulate during ripening but are formed upon tissue disruption. This finding clarifies the role of these compounds in the flavor development of tomatoes (Riley & Thompson, 1998).
Properties
CAS No. |
4440-65-7 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
hex-3-enal |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
GXANMBISFKBPEX-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/CC=O |
SMILES |
CCC=CCC=O |
Canonical SMILES |
CCC=CCC=O |
boiling_point |
57.00 °C. @ 28.00 mm Hg |
density |
0.970-0.980 |
melting_point |
126 °C |
69112-21-6 4440-65-7 |
|
physical_description |
Solid |
Pictograms |
Flammable; Irritant |
solubility |
insoluble in water; soluble in fat soluble (in ethanol) |
Synonyms |
(Z)-3-hexenal 3-hexenal |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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